6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
6-Ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a coumarin core (2H-chromen-2-one) substituted at the 4-position with a piperazine moiety modified by a (2E)-3-phenylprop-2-en-1-yl group. The piperazine side chain, functionalized with a styryl (E-configuration) group, may enhance binding to biological targets via hydrophobic and π-π interactions .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-20-15-22-21(16-25(29)30-24(22)17-23(20)28)18-27-13-11-26(12-14-27)10-6-9-19-7-4-3-5-8-19/h3-9,15-17,28H,2,10-14,18H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIILJSUUKCDL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. Major products formed from these reactions include ketones, saturated alkyl derivatives, and substituted piperazine derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding with biological molecules, while the piperazine ring can interact with receptors and enzymes. The phenylprop-2-en-1-yl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The table below compares key structural and functional differences between the target compound and analogous coumarin-piperazine derivatives:
Research Findings and Implications
Challenges and Opportunities
- Solubility : The hydrophobic styryl group may limit aqueous solubility, necessitating formulation strategies (e.g., cyclodextrin encapsulation) .
- Stereochemical Considerations : The (2E)-configuration of the styryl group is critical for maintaining planarity and biological activity; isomerization to the (2Z)-form could reduce potency .
Biological Activity
The compound 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a member of the chromenone family, characterized by a chromene backbone with various substituents that suggest potential pharmacological activities. This compound's structural complexity, including an ethyl group, a hydroxy group, and a piperazine moiety, points toward its possible interactions with biological targets, particularly in neuropharmacology.
Research indicates that chromanones, including the target compound, may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibition of these enzymes is significant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors can enhance cholinergic transmission in the brain .
Biological Activities
The biological activity of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be summarized as follows:
1. Enzyme Inhibition
- AChE and BChE Inhibition : Studies have shown that compounds similar to this chromanone exhibit potent inhibitory activity against AChE and BChE. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .
2. Antioxidant Properties
- The presence of hydroxyl groups in the structure may confer antioxidant properties, which are critical for protecting neuronal cells from oxidative stress associated with neurodegenerative conditions .
3. Neuroprotective Effects
- The compound's ability to inhibit cholinesterases suggests it may also provide neuroprotective benefits by preventing neuronal degeneration and supporting cognitive function .
Structure–Activity Relationship (SAR)
The unique combination of chromenone and piperazine structures in this compound is believed to enhance its biological activity compared to other flavonoids or piperazine derivatives. The following table summarizes key structural features and their associated activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hesperetin | Hydroxylated flavonoid | Strong antioxidant properties |
| Quercetin | Flavonoid with multiple hydroxyl groups | Exhibits anti-inflammatory effects |
| Apigenin | Flavonoid similar to hesperetin | Recognized for neuroprotective effects |
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition Studies : A study reported that certain chromanone derivatives exhibited significant AChE inhibition with IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease .
- Neurotoxicity Protection : Some derivatives were shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide, demonstrating their potential as neuroprotective agents .
Q & A
Q. What are the recommended synthetic routes for 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Chromenone Core Formation : Start with a condensation reaction between resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄) to form the 7-hydroxy-4-methylchromenone scaffold .
Piperazine Substitution : Introduce the piperazine moiety via nucleophilic substitution or Mannich reaction, using reagents like 1-(cinnamyl)piperazine. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical to avoid side reactions .
Functionalization : Ethyl and hydroxyl groups are introduced via alkylation or oxidation-reduction sequences. For example, sodium borohydride reduction may stabilize sensitive intermediates .
Key Considerations:
- Reagent Purity : Impurities in the cinnamyl-piperazine precursor can lead to undesired byproducts.
- Catalysts : Palladium-based catalysts may enhance coupling efficiency in stereospecific steps (e.g., E-configuration preservation) .
Q. How should researchers characterize this compound’s structure and purity for publication-quality data?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the chromenone core (e.g., δ 6.2–6.8 ppm for coumarin protons) and piperazine substituents (δ 2.5–3.5 ppm for N-CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 473.2 g/mol).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Monitor λ = 270–320 nm for chromenone absorption .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the (2E)-3-phenylprop-2-en-1-yl group on biological activity?
Methodological Answer:
Analog Synthesis : Prepare derivatives with variations in the cinnamyl group (e.g., substituents on the phenyl ring, Z-isomer, or shorter/longer alkenyl chains).
Biological Assays : Test against target models (e.g., cancer cell lines or microbial strains) using standardized protocols (e.g., MTT assay for cytotoxicity).
Computational Modeling : Perform molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes) using software like AutoDock Vina .
Case Study:
A 2024 study on similar chromenone-piperazine hybrids showed that the E-configuration of the cinnamyl group enhanced binding to topoisomerase II by 40% compared to the Z-isomer .
Q. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
- Validate microbial strains via genomic sequencing to rule out resistance mutations .
Mechanistic Profiling :
- Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes across assays.
- Use kinase profiling panels to clarify off-target effects .
Example:
Discrepancies in antimicrobial activity (IC₅₀ = 2 µM vs. 10 µM) were traced to variations in bacterial culture media affecting compound solubility .
Q. How can in silico methods optimize this compound’s pharmacokinetic properties (e.g., bioavailability) without compromising activity?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 interactions.
Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the 7-hydroxy position to enhance membrane permeability .
Co-crystallization Studies : Resolve X-ray structures with serum albumin to identify binding sites affecting half-life .
Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
Flow Chemistry : Implement continuous flow reactors for the piperazine coupling step to improve yield (from 65% to 85%) and reduce racemization .
In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to isolate the E-isomer selectively. A 2023 study achieved >99% enantiomeric purity using chiral auxiliaries during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
